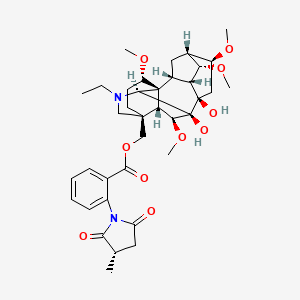

Methyllycanonitine

Description

Properties

Molecular Formula |

C37H50N2O10 |

|---|---|

Molecular Weight |

682.8 g/mol |

IUPAC Name |

[(1S,2R,3R,4S,5R,6S,8R,9R,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate |

InChI |

InChI=1S/C37H50N2O10/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3/t19-,21+,22+,24-,25-,27+,28-,29+,30-,33-,34-,35+,36-,37-/m0/s1 |

InChI Key |

XLTANAWLDBYGFU-BVFBBISOSA-N |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Pharmacological Profile of Methyllycaconitine Citrate: A Technical Guide for α7 nAChR Modulation

Prepared by: Senior Application Scientist Target Audience: Researchers, Neuropharmacologists, and Drug Development Professionals

Introduction: The Strategic Value of Methyllycaconitine Citrate

Methyllycaconitine (MLA) citrate is a complex norditerpenoid alkaloid originally isolated from the seeds of Delphinium brownii. In the landscape of neuropharmacology, it is universally recognized as the gold-standard competitive antagonist for the homomeric α7 neuronal nicotinic acetylcholine receptor (α7 nAChR)[1][2].

Unlike large peptide antagonists such as α-bungarotoxin, which suffer from poor blood-brain barrier (BBB) permeability and slow binding kinetics, MLA citrate is a small, highly CNS-penetrant molecule[2][3]. This physicochemical advantage makes it an indispensable pharmacological probe for both precise in vitro electrophysiological mapping and complex in vivo behavioral assays targeting neurodegenerative diseases, addiction, and cognitive dysfunction[2][4].

Quantitative Pharmacological Profile

To design robust experiments, researchers must understand the binding kinetics and selectivity profile of MLA citrate. The compound exhibits picomolar to low-nanomolar affinity for α7 nAChRs, while requiring significantly higher concentrations to interact with heteromeric subtypes like α4β2[1][5].

Table 1: Receptor Affinity and Selectivity Profile

| Target Receptor | Binding Affinity ( Ki ) | Functional Inhibition ( IC50 ) | Notes / Causality |

| Homomeric α7 nAChR | 1.4 nM[5][6] | ~140 pM - 2 nM[1][7][8] | Binds competitively to the orthosteric site at the subunit interfaces[1]. |

| Heteromeric α4β2 nAChR | > 40 nM[5][6] | ~200 nM[8] | ~1000-fold lower affinity compared to α7[8]. |

| Heteromeric α6β2 nAChR | > 40 nM[5][6] | N/A | Weak interaction; requires high micromolar concentrations for blockade[5]. |

| 5-HT3 Receptor | No binding[1] | No action[1] | Confirms specificity; does not block wild-type serotonergic receptors[1]. |

Note: The exponential decay of MLA inhibition on wild-type α7 receptors follows a bimolecular mechanism, with a forward rate constant ( k+ ) of 2.7×107M−1s−1 [1].

Mechanism of Action & Downstream Signaling

The α7 nAChR is a ligand-gated ion channel composed of five identical α7 subunits arranged around a central pore[1][9]. When activated by endogenous agonists (e.g., acetylcholine or choline), the channel opens, allowing a massive influx of Ca2+ [9][10]. While physiological Ca2+ transients are critical for synaptic plasticity and memory acquisition[4], pathological overstimulation—such as that induced by methamphetamine (METH) or ischemic stroke—leads to severe excitotoxicity, reactive oxygen species (ROS) generation, and dopaminergic terminal loss[3][10].

MLA citrate exerts its neuroprotective effects by competitively occupying the orthosteric binding sites located at the interfaces of the α7 subunits[1][8]. By locking the pentamer in a closed state, MLA prevents pathological Ca2+ overload, thereby halting downstream ROS production and microglial activation[3].

Diagram 1: MLA Citrate mechanism preventing α7 nAChR-mediated Ca2+ overload and neurotoxicity.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed with internal logic and self-validation mechanisms. Below are two field-proven methodologies for utilizing MLA citrate.

Protocol A: In Vitro Electrophysiology (Xenopus Oocyte TEVC)

Objective: Determine the IC50 of MLA citrate against human α7 nAChRs. Rationale: The Xenopus laevis oocyte expression system allows for precise stoichiometric control of homomeric α7 receptors, avoiding the confounding presence of native heteromeric channels found in mammalian cell lines[1][8].

Step-by-Step Workflow:

-

cRNA Preparation & Injection: Synthesize human α7 nAChR cRNA. Microinject 1–5 ng of cRNA into defolliculated Xenopus oocytes[1][8].

-

Incubation: Incubate oocytes at 18°C for 2–5 days in ND96 buffer to allow robust membrane expression of the pentameric receptors[8].

-

Two-Electrode Voltage Clamp (TEVC): Impale oocytes with two microelectrodes (0.5–2 MΩ resistance, filled with 3M KCl). Voltage-clamp the cell at -70 mV[8].

-

Pre-incubation (Critical Step): Perfuse the oocyte with MLA citrate (e.g., 100 pM to 10 nM) for exactly 2–3 minutes. Causality: Because α7 receptors desensitize rapidly, pre-incubation ensures MLA reaches equilibrium at the orthosteric sites before the channel is challenged[1][7].

-

Co-application: Co-apply the EC50 concentration of Acetylcholine (e.g., 100 μM) alongside MLA citrate[7]. Record the peak inward current.

-

Self-Validation System:

-

Negative Control: Test un-injected oocytes to rule out endogenous mechanosensitive or cholinergic channel interference.

-

Positive Control: Apply PNU-120596 (a Positive Allosteric Modulator) to confirm functional α7 expression[10].

-

Diagram 2: Xenopus Oocyte TEVC workflow for mapping MLA Citrate inhibition kinetics.

Protocol B: In Vivo Neuroprotection Assay (METH-Induced Toxicity)

Objective: Evaluate the neuroprotective efficacy of MLA citrate against methamphetamine-induced striatal toxicity in mice. Rationale: MLA citrate crosses the BBB efficiently, allowing researchers to block central α7 nAChRs prior to a neurotoxic insult, thereby isolating the receptor's role in METH-induced dopaminergic terminal loss[2][3].

Step-by-Step Workflow:

-

Subject Preparation: Utilize adult male Swiss CD-1 mice (20–26 g), housed under standard 12-h light/dark cycles[2].

-

Pre-treatment (Antagonist Loading): Administer MLA citrate (e.g., 6 mg/kg, i.p.) 20 minutes prior to the METH challenge[2][11]. Causality: This timing guarantees peak brain penetrance and receptor occupancy, preemptively shielding the striatum[2].

-

Neurotoxic Challenge: Administer a neurotoxic regimen of METH (e.g., 1 mg/kg, s.c.)[2].

-

Behavioral Tracking: Monitor and quantify climbing behavior or hyperlocomotion immediately post-injection (MLA typically inhibits METH-induced climbing by ~50%)[3][11].

-

Endpoint Quantification (72h Post-Treatment): Euthanize the mice and isolate the striatum. Quantify tyrosine hydroxylase (TH) levels via Western blot and measure dopamine (DA) uptake in synaptosomes[3].

-

Self-Validation System:

Conclusion

Methyllycaconitine citrate remains an unparalleled tool in the neuropharmacological arsenal. By leveraging its high affinity and competitive blockade of the α7 nAChR, researchers can confidently dissect complex cholinergic signaling pathways, validate novel allosteric modulators, and explore therapeutic avenues for neurodegenerative and neuropsychiatric disorders.

References

-

"methyllycaconitine" alpha7 nAChR antagonist mechanism. Archive ouverte UNIGE. Available at: [Link]

-

nAChR inhibitors. Adooq Bioscience. Available at: [Link]

-

Methyllycaconitine prevents methamphetamine-induced effects in mouse striatum: involvement of alpha7 nicotinic receptors. PubMed / NIH. Available at: [Link]

-

Antagonizing α7 nicotinic receptors with methyllycaconitine (MLA) potentiates receptor activity and memory acquisition. ResearchGate. Available at: [Link]

-

Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors. ACS Bio & Med Chem Au. Available at:[Link]

-

Covalent Trapping of Methyllycaconitine at the α4-α4 Interface of the α4β2 Nicotinic Acetylcholine Receptor. PMC / NIH. Available at:[Link]

-

A positive allosteric modulator of α7 nAChRs augments neuroprotective effects of endogenous nicotinic agonists in cerebral ischaemia. PMC / NIH. Available at: [Link]

-

The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition and Sensory Processing. PLOS One. Available at: [Link]

Sources

- 1. Neuronal nicotinic alpha 7 recept... | Archive ouverte UNIGE [archive-ouverte.unige.ch]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Methyllycaconitine prevents methamphetamine-induced effects in mouse striatum: involvement of alpha7 nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. adooq.com [adooq.com]

- 6. Methyllycaconitine citrate | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Covalent Trapping of Methyllycaconitine at the α4-α4 Interface of the α4β2 Nicotinic Acetylcholine Receptor: ANTAGONIST BINDING SITE AND MODE OF RECEPTOR INHIBITION REVEALED - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition and Sensory Processing in Preclinical Models of Schizophrenia | PLOS One [journals.plos.org]

- 10. A positive allosteric modulator of α7 nAChRs augments neuroprotective effects of endogenous nicotinic agonists in cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

A Comparative Analysis of Methyllycaconitine and α-Bungarotoxin Binding to Nicotinic Acetylcholine Receptors: A Technical Guide

This in-depth technical guide provides a comprehensive comparison of the binding affinities of two potent nicotinic acetylcholine receptor (nAChR) antagonists: the small molecule alkaloid, methyllycaconitine (MLA), and the peptide neurotoxin, α-bungarotoxin (α-BTX). This document is intended for researchers, scientists, and drug development professionals engaged in the study of nAChR pharmacology and the development of novel therapeutics targeting this critical class of ligand-gated ion channels.

Introduction: The Significance of Nicotinic Acetylcholine Receptor Antagonism

Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1] Their involvement in a wide array of physiological processes, from muscle contraction to cognitive functions like learning and memory, makes them significant therapeutic targets for a variety of disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction.[2][3] The development of selective antagonists for different nAChR subtypes is a key area of research, and understanding the binding characteristics of established ligands like MLA and α-BTX is fundamental to this endeavor.

Methyllycaconitine, a diterpenoid alkaloid isolated from Delphinium species, is a potent and selective competitive antagonist of the α7 nAChR subtype.[4] In contrast, α-bungarotoxin, a polypeptide component of the venom of the banded krait (Bungarus multicinctus), is a quasi-irreversible antagonist of the muscle-type nAChR and also binds with high affinity to the neuronal α7 subtype.[2][5] The distinct structural and chemical properties of these two antagonists, a small molecule versus a peptide, lead to different binding kinetics and subtype selectivities, which this guide will explore in detail.

Molecular Mechanisms of Antagonism

Both MLA and α-BTX exert their effects through competitive antagonism at the acetylcholine (ACh) binding site on nAChRs. This means they physically occupy the same site as the endogenous agonist, ACh, thereby preventing receptor activation and subsequent ion channel opening.

The binding of these antagonists is a complex interplay of molecular interactions. For α-BTX, its "three-finger" protein structure allows for extensive contact with the receptor, leading to a very slow dissociation rate and, in some cases, quasi-irreversible binding.[6][7] The structural determinants for α-BTX binding have been extensively studied, with key amino acid residues on both the toxin and the receptor subunits contributing to the high-affinity interaction.[6][7][8]

MLA, being a much smaller molecule, engages in a more localized set of interactions within the ACh binding pocket. While still a high-affinity ligand, its binding is generally more reversible than that of α-BTX.[9] The structure-activity relationships of MLA have been investigated, revealing the importance of specific functional groups for its potent antagonist activity.[4]

Below is a conceptual diagram illustrating the competitive antagonism at a nicotinic acetylcholine receptor.

Caption: Competitive antagonism at the nAChR binding site.

Quantitative Comparison of Binding Affinities

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology and is typically quantified by the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki). A lower Kd or Ki value indicates a higher binding affinity. The following table summarizes representative binding affinity data for MLA and α-BTX at various nAChR subtypes.

| Ligand | nAChR Subtype | Preparation | Assay Type | Affinity (Ki/Kd/IC50) | Reference |

| Methyllycaconitine (MLA) | α7 | Rat Brain Membranes | Radioligand Binding ([3H]MLA) | Kd = 1.86 nM | [10] |

| α7 | Rat Brain Membranes | Radioligand Binding ([125I]α-BTX displacement) | Ki = 1.4 nM | [11] | |

| α3β2 | Chick, expressed in oocytes | Electrophysiology | IC50 = 0.08 µM | [9] | |

| α4β2 | Chick, expressed in oocytes | Electrophysiology | IC50 = 0.65 µM | [9] | |

| Striatal nAChRs | Rat Striatal Membranes | Radioligand Binding ([3H]nicotine displacement) | Ki = 4 µM | [9] | |

| α-Bungarotoxin (α-BTX) | α7 | Rat Brain Membranes | Radioligand Binding ([3H]MLA displacement) | Ki = 1.8 nM | [10] |

| Muscle-type | Torpedo electric organ | Radioligand Binding | Kd ≈ 5-6 nM | [12] | |

| Neuronal (general) | Rat Brain Particulate Fractions | Radioligand Binding | Kd = 1.7 nM | [13] | |

| GABA-A Receptor (β3 subunit) | HEK293 cells | Radioligand Binding | Kd ≈ 50 nM | [5] |

Note: The specific affinity values can vary depending on the experimental conditions, tissue preparation, and radioligand used.

Experimental Protocols for Determining Binding Affinity

The accurate determination of binding affinity is paramount for characterizing nAChR ligands. This section provides detailed methodologies for three commonly employed techniques: radioligand binding assays, surface plasmon resonance (SPR), and fluorescence polarization (FP).

Radioligand Binding Assays

Radioligand binding assays are a gold-standard method for quantifying ligand-receptor interactions. These assays involve the use of a radiolabeled ligand (e.g., [3H]MLA or [125I]α-BTX) that binds to the receptor of interest. The binding of the radioligand can be competed off by an unlabeled ligand, allowing for the determination of the unlabeled ligand's affinity (Ki).

This protocol is designed to determine the Kd and Bmax of [3H]MLA for the α7 nAChR.

-

Membrane Preparation: Homogenize rat brain tissue (e.g., hippocampus, rich in α7 nAChRs) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in binding buffer and determine the protein concentration.[14]

-

Assay Setup: Prepare a series of dilutions of [3H]MLA in binding buffer. For each concentration, prepare triplicate tubes for total binding and triplicate tubes for non-specific binding.

-

Incubation:

-

Total Binding: Add a fixed amount of membrane preparation to each tube containing a different concentration of [3H]MLA.

-

Non-specific Binding: Add the same amount of membrane preparation and [3H]MLA, along with a high concentration of an unlabeled competing ligand (e.g., 1 µM unlabeled MLA or 1 µM α-BTX).

-

-

Equilibration: Incubate all tubes at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding.[15] Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding at each [3H]MLA concentration. Plot specific binding versus the concentration of [3H]MLA and analyze the data using non-linear regression to fit a one-site binding model to determine the Kd and Bmax.[14]

This protocol is used to determine the Ki of an unlabeled ligand (e.g., MLA) for the α-BTX binding site.

-

Membrane Preparation: Prepare membranes as described in Protocol 1.

-

Assay Setup: Prepare a series of dilutions of the unlabeled test compound (e.g., MLA).

-

Incubation: In a set of tubes, add a fixed concentration of [125I]α-BTX (typically at or below its Kd), a fixed amount of membrane preparation, and varying concentrations of the unlabeled competitor. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled α-BTX).[14][16]

-

Equilibration, Termination, and Quantification: Follow steps 4-6 from Protocol 1.

-

Data Analysis: Plot the percentage of specific binding of [125I]α-BTX as a function of the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram illustrates the workflow of a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of molecular interactions.[17] It measures changes in the refractive index at the surface of a sensor chip where one of the binding partners (the ligand) is immobilized. The other binding partner (the analyte) flows over the surface, and its binding and dissociation are recorded as a sensorgram.

-

Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the sensor surface using a standard amine coupling chemistry (e.g., EDC/NHS).

-

Immobilize the purified nAChR protein or a soluble acetylcholine binding protein (AChBP) homolog to the activated surface.[18][19] Deactivate any remaining active groups.

-

-

Analyte Injection:

-

Prepare a series of dilutions of the analyte (MLA or α-BTX) in a suitable running buffer.

-

Inject the analyte solutions over the immobilized receptor surface at a constant flow rate.

-

Record the association phase as the analyte binds to the receptor.

-

-

Dissociation Phase:

-

Switch the flow back to running buffer only.

-

Record the dissociation phase as the analyte unbinds from the receptor.

-

-

Regeneration:

-

If necessary, inject a regeneration solution (e.g., a low pH buffer or a high salt solution) to remove any remaining bound analyte and prepare the surface for the next injection.

-

-

Data Analysis:

-

Fit the association and dissociation curves in the sensorgram to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Caption: General workflow for an SPR binding experiment.

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (a tracer). When a small fluorescent tracer binds to a larger molecule (the receptor), its rotation slows, and the emitted light becomes more polarized. This change in polarization can be used to monitor binding events.

-

Tracer Selection and Optimization:

-

Choose a suitable fluorescently labeled nAChR antagonist as the tracer. The tracer should have a high affinity for the receptor and its fluorescence properties should be compatible with the available instrumentation.

-

Titrate the tracer to determine the optimal concentration that gives a good signal-to-noise ratio without saturating the receptor.[20]

-

-

Receptor Titration:

-

Titrate the nAChR preparation with the optimal tracer concentration to determine the receptor concentration that gives a significant polarization window (the difference in polarization between the free and bound tracer).[20]

-

-

Competitive Assay:

-

In a microplate, combine the optimized concentrations of the receptor and the fluorescent tracer.

-

Add varying concentrations of the unlabeled competitor (MLA or α-BTX).

-

Include controls for the free tracer (no receptor) and the fully bound tracer (no competitor).

-

-

Incubation and Measurement:

-

Incubate the plate to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters and polarizers.

-

-

Data Analysis:

-

Plot the change in fluorescence polarization as a function of the competitor concentration.

-

Fit the data to a competitive binding model to determine the IC50 of the competitor.

-

Conclusion and Future Directions

This guide has provided a detailed comparison of the binding affinities of methyllycaconitine and α-bungarotoxin to nicotinic acetylcholine receptors, along with practical protocols for their characterization. The high affinity and subtype selectivity of MLA make it an invaluable tool for studying α7 nAChRs, while the quasi-irreversible binding of α-BTX is useful for labeling and isolating nAChRs.

The choice of experimental technique depends on the specific research question. Radioligand binding assays remain a robust and widely used method for determining equilibrium binding constants. SPR offers the advantage of real-time kinetic analysis without the need for labels, providing deeper insights into the binding mechanism. Fluorescence polarization is a homogeneous assay format that is well-suited for high-throughput screening of compound libraries.

Future research in this area will likely focus on the development of even more selective ligands for specific nAChR subtypes, aided by a deeper understanding of the structural basis of ligand-receptor interactions. The continued application of advanced biophysical techniques will be crucial in elucidating the complex pharmacology of nicotinic acetylcholine receptors and in the rational design of novel therapeutics.

References

-

Structural determinants for alpha-neurotoxin sensitivity in muscle nAChR and their implications for the gating mechanism. PubMed. [Link]

-

Structural determinants of alpha-bungarotoxin binding to the sequence segment 181-200 of the muscle nicotinic acetylcholine receptor alpha subunit: effects of cysteine/cystine modification and species-specific amino acid substitutions. PubMed. [Link]

-

Surface plasmon resonance. BIAcore. [Link]

-

Structural determinants within residues 180-199 of the rodent alpha 5 nicotinic acetylcholine receptor subunit involved in alpha-bungarotoxin binding. PubMed. [Link]

-

Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Oreate AI. [Link]

-

Methyl lycaconitine: A novel nicotinic antagonist. PubMed. [Link]

-

Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. PubMed. [Link]

-

Mice Deficient in the α7 Neuronal Nicotinic Acetylcholine Receptor Lack α-Bungarotoxin Binding Sites and Hippocampal Fast Nicotinic Currents. Journal of Neuroscience. [Link]

-

Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

-

Surface Plasmon Resonance Biosensor Based Fragment Screening Using Acetylcholine Binding Protein Identifies Ligand Efficiency Hot Spots (LE Hot Spots) by Deconstruction of Nicotinic Acetylcholine Receptor α7 Ligands. ACS Publications. [Link]

-

Assay Protocol Book. PDSP - UNC. [Link]

-

The cholinergic antagonist α-bungarotoxin also binds and blocks a subset of GABA receptors. PNAS. [Link]

-

DOT Language. Graphviz. [Link]

-

Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors. PMC. [Link]

-

Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link]

-

Drawing graphs with dot. Graphviz. [Link]

-

Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]

-

Identification of a nicotinic acetylcholine receptor on neurons using an alpha-neurotoxin that blocks receptor function. PubMed. [Link]

-

Surface plasmon resonance biosensor based fragment screening using acetylcholine binding protein identifies ligand efficiency hot spots (LE hot spots) by deconstruction of nicotinic acetylcholine receptor α7 ligands. PubMed. [Link]

-

Surface Plasmon Resonance Biosensor Based Fragment Screening Using Acetylcholine Binding Protein Identifies Ligand Efficiency Hot Spots (LE Hot Spots) by Deconstruction of Nicotinic Acetylcholine Receptor Ligands. Beactica Therapeutics AB. [Link]

-

Evaluation of [125I]α-Bungarotoxin Binding to α7 Nicotinic Acetylcholinergic Receptors in Hippocampus–Subiculum of Postmortem Human Alzheimer's Disease Brain. MDPI. [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors. PubMed. [Link]

-

Behavioral consequences of methyllycaconitine in mice: A model of α7 nicotinic acetylcholine receptor deficiency. ResearchGate. [Link]

-

Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function. Physiological Reviews. [Link]

-

Structural determinants of selective alpha-conotoxin binding to a nicotinic acetylcholine receptor homolog AChBP. PubMed. [Link]

-

Comparison of the regional expression of nicotinic acetylcholine receptor alpha7 mRNA and [125I]-alpha-bungarotoxin binding in human postmortem brain. PubMed. [Link]

-

alpha-Bungarotoxin binding properties of a central nervous system nicotinic acetylcholine receptor. PubMed. [Link]

-

Comparison of Conformations and Interactions with Nicotinic Acetylcholine Receptors for E. coli-Produced and Synthetic Three-Finger Protein SLURP-1. MDPI. [Link]

-

Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers. [Link]

-

The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum. PMC. [Link]

-

Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

-

A rapid method for the preparation of (125I)alpha-bungarotoxin. PubMed. [Link]

-

α-bungarotoxin – Knowledge and References. Taylor & Francis. [Link]

-

nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

-

Peptide and Protein Neurotoxin Toolbox in Research on Nicotinic Acetylcholine Receptors. IntechOpen. [Link]

-

Fluorescence Polarization Detection. BMG LABTECH. [Link]

-

Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. [Link]

-

Fluorescence Polarization | FP. Drug Discovery. [Link]

Sources

- 1. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. resources.revvity.com [resources.revvity.com]

- 4. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Structural determinants for alpha-neurotoxin sensitivity in muscle nAChR and their implications for the gating mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural determinants of alpha-bungarotoxin binding to the sequence segment 181-200 of the muscle nicotinic acetylcholine receptor alpha subunit: effects of cysteine/cystine modification and species-specific amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural determinants within residues 180-199 of the rodent alpha 5 nicotinic acetylcholine receptor subunit involved in alpha-bungarotoxin binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methyl lycaconitine: A novel nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jneurosci.org [jneurosci.org]

- 12. Identification of a nicotinic acetylcholine receptor on neurons using an alpha-neurotoxin that blocks receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. alpha-Bungarotoxin binding properties of a central nervous system nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdspdb.unc.edu [pdspdb.unc.edu]

- 16. Evaluation of [125I]α-Bungarotoxin Binding to α7 Nicotinic Acetylcholinergic Receptors in Hippocampus–Subiculum of Postmortem Human Alzheimer’s Disease Brain | MDPI [mdpi.com]

- 17. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Surface plasmon resonance biosensor based fragment screening using acetylcholine binding protein identifies ligand efficiency hot spots (LE hot spots) by deconstruction of nicotinic acetylcholine receptor α7 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

Kinetics of methyllycaconitine inhibition in neuronal cells

An In-Depth Technical Guide to the Kinetics of Methyllycaconitine Inhibition in Neuronal Cells

Foreword: The Rationale for Kinetic Analysis

In the field of neuropharmacology, understanding the precise interaction between a ligand and its receptor is paramount. It is not enough to know that a compound binds; we must understand how it binds, how quickly, and for how long. Methyllycaconitine (MLA), a norditerpenoid alkaloid derived from Delphinium species, serves as a quintessential tool for probing the function of neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[1][2][3] Its high potency and selectivity make it an invaluable antagonist for isolating and studying α7-mediated signaling pathways.[4][5] This guide moves beyond a simple recitation of facts to provide a deep, mechanistically-grounded understanding of MLA's inhibitory kinetics. We will explore the causality behind experimental design, the logic of data interpretation, and the practical application of this knowledge in a research and drug development context.

Part 1: The Molecular Interaction Landscape of MLA and nAChRs

The Primary Target: α7 Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors are ligand-gated ion channels crucial for fast synaptic transmission.[3] The α7 nAChR subtype, a homopentamer of five α7 subunits, is distinguished by its high permeability to calcium ions (Ca²⁺), implicating it not just in electrical signaling but also in the activation of Ca²⁺-dependent intracellular cascades.[6] MLA is recognized as one of the most potent and selective competitive antagonists for this receptor subtype.[3][4]

Mechanism of Inhibition: A Tale of Two Models

The primary inhibitory mechanism of MLA at α7 nAChRs is competitive antagonism .[3][5] This means MLA binds directly to the orthosteric site—the same binding site as the endogenous agonist, acetylcholine (ACh).[3] By occupying this site, MLA physically prevents ACh from binding and inducing the conformational change required to open the ion channel. This interaction is surmountable; increasing the concentration of the agonist can overcome the inhibitory effect of MLA.[7][8]

However, the pharmacological profile of MLA is not entirely monolithic. Studies on other nAChR subtypes, such as the heteromeric α4β2 receptor, suggest a different, non-competitive mechanism.[9] In this context, inhibition by some MLA analogs has been shown to be voltage-dependent, which is a hallmark of an open-channel block.[9] This dual mechanism underscores the importance of characterizing MLA's kinetics on the specific nAChR subtype under investigation.

Caption: Competitive antagonism of MLA at the α7 nAChR orthosteric site.

Key Kinetic Parameters

To quantify the interaction between MLA and nAChRs, we use several key parameters derived from the law of mass action.[10][11]

-

Association Rate Constant (k_on): Describes the rate at which MLA binds to the receptor. Units are typically M⁻¹s⁻¹ or M⁻¹min⁻¹.[10][11]

-

Dissociation Rate Constant (k_off): Describes the rate at which the MLA-receptor complex dissociates. Units are s⁻¹ or min⁻¹. A low k_off indicates a stable, long-lasting complex.[10][11]

-

Equilibrium Dissociation Constant (K_d): The ratio of k_off to k_on (k_off/k_on). It represents the concentration of MLA at which 50% of the receptors are occupied at equilibrium. A lower K_d signifies higher binding affinity.[1][10]

-

Inhibitory Constant (K_i): The concentration of a competing ligand (MLA) that will bind to 50% of the receptors in the presence of a radiolabeled ligand. It is a measure of the affinity of the inhibitor for the receptor.[12]

-

Half Maximal Inhibitory Concentration (IC₅₀): The concentration of MLA that produces 50% inhibition of a specific biological response (e.g., ion flux) elicited by an agonist. The IC₅₀ value is dependent on experimental conditions, including agonist concentration.[2][4]

Part 2: Experimental Methodologies for Kinetic Characterization

The choice of methodology is critical and depends on the specific kinetic question being asked. Do we want to measure direct binding affinity or functional inhibition? The following protocols represent the gold standards in the field.

Radioligand Binding Assays: Direct Measurement of Affinity

These assays directly quantify the binding of a radiolabeled ligand to a receptor population in a tissue homogenate or cell membrane preparation.[13] They are ideal for determining K_d and K_i. Using tritiated MLA ([³H]MLA) allows for direct saturation binding studies, while competition assays with unlabeled MLA against a known α7 radioligand like [¹²⁵I]α-bungarotoxin are used to determine K_i.[1][2]

Caption: Workflow for a competitive radioligand binding assay.

-

Tissue/Cell Preparation: Homogenize rat brain tissue (e.g., hippocampus, known for high α7 expression) or membranes from a cell line (e.g., SH-SY5Y) in ice-cold assay buffer.[1] Centrifuge to pellet membranes and resuspend to a final protein concentration of 100-200 µ g/assay tube.

-

Assay Setup: Prepare two sets of tubes for each concentration of [³H]MLA.

-

Total Binding: Add increasing concentrations of [³H]MLA (e.g., 0.1 to 20 nM) to the membrane preparation.

-

Non-Specific Binding (NSB): Add the same concentrations of [³H]MLA plus a high concentration of a competing, non-labeled ligand (e.g., 1 µM unlabeled MLA or 100 µM nicotine) to saturate the receptors and measure only non-specific binding.[1]

-

-

Incubation: Incubate all tubes for a defined period (e.g., 60 minutes at room temperature) to reach equilibrium. The rapid association kinetics of MLA (t₁/₂ ≈ 2.3 min) allow for relatively short incubation times.[1]

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), separating the membrane-bound radioligand from the free radioligand.

-

Washing: Immediately wash the filters three times with ice-cold assay buffer to minimize non-specific adherence.

-

Quantification: Place filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound [³H]MLA using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding by subtracting NSB from Total Binding at each [³H]MLA concentration.

-

Plot Specific Binding versus the concentration of [³H]MLA.

-

Analyze the data using non-linear regression to fit a one-site binding model, which will yield the K_d and B_max (maximal number of binding sites).

-

Electrophysiology: Measuring Functional Inhibition

Whole-cell patch-clamp electrophysiology is the definitive method for assessing the functional consequences of MLA binding.[14] It allows for precise control of the cellular environment and direct measurement of ion flow through nAChRs in response to agonist application, providing a real-time readout of inhibition. This technique is essential for determining IC₅₀ values and elucidating the mechanism of action (e.g., competitive vs. non-competitive).[15][16]

Caption: Workflow for a whole-cell patch-clamp experiment.

-

Cell Preparation: Culture a suitable cell line (e.g., HEK293 or Xenopus oocytes) expressing the human α7 nAChR.[4][15] Plate cells on coverslips for recording 24-48 hours before the experiment.

-

Recording Setup: Place a coverslip in the recording chamber of a microscope equipped for patch-clamping. Perfuse with an external solution (e.g., a HEPES-buffered saline).

-

Patching: Using a glass micropipette filled with an internal solution, approach a single cell and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal". Apply a brief pulse of suction to rupture the cell membrane, establishing the "whole-cell" configuration. Clamp the cell's membrane potential at a holding potential of -60 mV.[14]

-

Agonist Application: Using a fast perfusion system, apply a concentration of ACh that elicits a submaximal response (e.g., EC₅₀, typically ~100 µM for α7 nAChRs expressed in oocytes) for a short duration (e.g., 1-2 seconds) to evoke a control inward current.[3][4]

-

Inhibitor Application: After the control response has recovered, pre-apply a specific concentration of MLA in the external solution for 1-2 minutes.[3] Then, co-apply the same concentration of ACh along with the MLA and record the inhibited current.

-

Data Acquisition: Repeat this process for a range of MLA concentrations (e.g., 0.1 nM to 1 µM). Ensure a washout period between applications to allow the receptor to recover.

-

Data Analysis:

-

Measure the peak amplitude of the current for each condition.

-

Calculate the percentage of inhibition for each MLA concentration relative to the control ACh response.

-

Plot the percent inhibition against the logarithm of the MLA concentration and fit the data to a sigmoidal dose-response equation to determine the IC₅₀.

-

Fluorescence-Based Assays: High-Throughput Screening

For screening larger numbers of compounds or conditions, fluorescence-based assays offer higher throughput than electrophysiology.[17] These methods typically use fluorescent dyes that are sensitive to changes in either membrane potential or intracellular Ca²⁺ concentration, both of which are direct consequences of nAChR channel opening.

-

Cell Plating: Plate cells expressing the target nAChR (e.g., K-177 cells for human α4β2) in 96- or 384-well microplates.[17]

-

Dye Loading: Wash the cells with assay buffer and then load them with a membrane potential-sensitive fluorescent dye solution for 30-45 minutes at room temperature or 37°C.[17] These "no-wash" dye systems are highly efficient.

-

Assay Plate Preparation: Prepare a compound plate containing various concentrations of MLA and a control agonist plate with a fixed concentration of an agonist like nicotine.

-

Measurement: Place the cell plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation).

-

Data Acquisition:

-

Establish a baseline fluorescence reading.

-

Add the MLA solutions from the compound plate and incubate for a specified time.

-

Add the agonist solution from the agonist plate to all wells to stimulate the receptors.

-

Record the change in fluorescence intensity over time. The opening of cation channels will cause membrane depolarization, leading to a change in the dye's fluorescence.

-

-

Data Analysis:

-

The inhibitory effect of MLA is measured by the reduction in the agonist-induced fluorescence signal.

-

Calculate the percent inhibition for each MLA concentration.

-

Generate a dose-response curve to determine the IC₅₀ value.[17]

-

Part 3: Quantitative Data Summary and Interpretation

The kinetic parameters of MLA are highly dependent on the nAChR subtype. This selectivity is the primary reason for its utility as a pharmacological tool.

| Parameter | nAChR Subtype | Preparation | Value | Reference(s) |

| K_d | α7-type | Rat Brain Membranes | 1.86 nM | [1] |

| K_i | α7-type (α-BGT site) | Rat Brain | 5.4 nM | [12] |

| K_i | α7-type (α-BGT site) | Human K28 Cells | ~10 nM | [2] |

| K_i | α3/α6β2β3* (α-CTx-MII site) | Rat Striatum | 33 nM | [7][8] |

| K_i | Muscle-type | Human Muscle | ~8000 nM (8 µM) | [2] |

| IC₅₀ | α7 | Human (expressed in oocytes) | 2 nM | [3] |

| IC₅₀ | α3β2 | Avian (expressed in oocytes) | ~80 nM | [2] |

| IC₅₀ | α4β2 | Avian (expressed in oocytes) | ~700 nM | [2] |

| IC₅₀ | α4β2 | Human (HEK cells) | 1500 nM (1.5 µM) | [15] |

Interpretation: The data clearly illustrate MLA's potent and selective antagonism for α7 nAChRs, with K_i and IC₅₀ values in the low nanomolar range. Its affinity for other neuronal subtypes like α3β2 and α4β2 is significantly lower (10- to 100-fold), and its affinity for the muscle-type receptor is over 1000-fold lower.[2] This separation provides a therapeutic and experimental window to selectively block α7 receptors.

Part 4: Broader Implications in Neuroscience and Drug Development

A thorough kinetic understanding of MLA inhibition is critical for several reasons:

-

Probing Neuronal Circuits: MLA allows researchers to pharmacologically dissect the role of α7 nAChRs in complex processes like learning, memory, and attention, as well as their involvement in the reinforcing effects of drugs of abuse.[6][18]

-

Validating Therapeutic Targets: The anti-inflammatory properties of α7 nAChRs are a subject of intense research.[19] MLA helps to validate whether antagonism or agonism of this receptor is the desired therapeutic strategy for neuroinflammatory conditions.

-

Drug Discovery Scaffold: The structure of MLA serves as a chemical scaffold for designing novel, even more selective ligands for various nAChR subtypes.[3][4] Understanding the structure-activity relationship (SAR) and how modifications affect binding kinetics is a cornerstone of this process.[5]

Conclusion

Methyllycaconitine is more than just an inhibitor; it is a high-precision instrument for exploring the nicotinic cholinergic system. Its kinetic profile, characterized by high affinity and selectivity for the α7 nAChR, is the foundation of its utility. By employing a multi-faceted experimental approach—combining direct binding assays with functional electrophysiological and fluorescence-based methods—researchers can build a comprehensive picture of its inhibitory action. This detailed kinetic knowledge is not merely academic; it is the essential language we use to understand receptor function, validate therapeutic hypotheses, and design the next generation of neurological drugs.

References

- The α7 nicotinic acetylcholine receptor ligands methyllycaconitine, NS6740 and GTS-21 reduce lipopolysaccharide-induced TNF-α release from microglia. PubMed.

- Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI.

- Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors. PubMed.

- Membrane potential fluorescence: A rapid and highly sensitive assay for nicotinic receptor channel function. PNAS.

- [3H]-Methyllycaconitine: a high affinity radioligand that labels invertebrate nicotinic acetylcholine receptors. PubMed.

- Nicotinic acetylcholine receptors in separate brain regions exhibit different affinities for methyllycaconitine. PubMed.

- A positive allosteric modulator of α7 nAChRs augments neuroprotective effects of endogenous nicotinic agonists in cerebral ischaemia. PMC.

- Electrophysiological recordings depicting the kinetic diversity of the nAChR population in rat hippocampal interneurons. ResearchGate.

- The role of the α7 subunit of the nicotinic acetylcholine receptor in the acute toxicosis of methyllycaconitine in mice. PubMed.

- Graphviz. The Synthetic Biology Open Language.

- Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors. ScienceOpen.

- Methyllycaconitine. Wikipedia.

- Kinetics of desensitization and recovery from desensitization for human α4β2-nicotinic acetylcholine receptors stably expressed in SH-EP1 cells. PMC.

- Receptor-ligand kinetics for research and drug discovery. BMG Labtech.

- Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors. PMC.

- Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations. PMC.

- Making Diagrams with graphviz. Atomic Spin.

- Kinetic analysis of estrogen receptor/ligand interactions. PNAS.

- Human α3/β4 Nicotinic Acetylcholine Receptor Cell Line. Charles River Laboratories.

- Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. PubMed.

- Measuring Receptor–Ligand Binding Kinetics on Cell Surfaces: From Adhesion Frequency to Thermal Fluctuation Methods. PMC.

- Receptor–ligand kinetics. Wikipedia.

- The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad.

- Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors. ACS Publications.

- Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum. PubMed.

- DOT Language. Graphviz.

- Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study. Journal of Neuroscience.

- Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti.

- Effects of methyllycaconitine (MLA), an alpha 7 nicotinic receptor antagonist, on nicotine- and cocaine-induced potentiation of brain stimulation reward. PubMed.

- Graphviz. Wikipedia.

- Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum. University of Bath's research portal.

- Identifying the binding site of novel methyllycaconitine (MLA) analogs at α4β2 nicotinic acetylcholine receptors. PubMed.

- From squid giant axon to automated patch-clamp: electrophysiology in venom and antivenom research. Frontiers.

- From squid giant axon to automated patch-clamp: electrophysiology in venom and antivenom research. PMC.

Sources

- 1. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyllycaconitine - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 9. Identifying the binding site of novel methyllycaconitine (MLA) analogs at α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bmglabtech.com [bmglabtech.com]

- 11. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]

- 12. Nicotinic acetylcholine receptors in separate brain regions exhibit different affinities for methyllycaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetics of desensitization and recovery from desensitization for human α4β2-nicotinic acetylcholine receptors stably expressed in SH-EP1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jneurosci.org [jneurosci.org]

- 16. Frontiers | From squid giant axon to automated patch-clamp: electrophysiology in venom and antivenom research [frontiersin.org]

- 17. pnas.org [pnas.org]

- 18. Effects of methyllycaconitine (MLA), an alpha 7 nicotinic receptor antagonist, on nicotine- and cocaine-induced potentiation of brain stimulation reward - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The α7 nicotinic acetylcholine receptor ligands methyllycaconitine, NS6740 and GTS-21 reduce lipopolysaccharide-induced TNF-α release from microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effects of Methyllycaconitine on Synaptic Transmission in the Hippocampus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyllycaconitine (MLA) is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel prominently expressed in the hippocampus.[1][2] This guide provides a comprehensive technical overview of the multifaceted effects of MLA on hippocampal synaptic transmission. We delve into the molecular mechanisms of α7 nAChR antagonism and explore the subsequent impact on both excitatory glutamatergic and inhibitory GABAergic circuits. By synthesizing data from electrophysiological and neurochemical studies, this document elucidates how MLA modulates fundamental processes such as long-term potentiation (LTP) and neurotransmitter release. Detailed experimental protocols and data interpretation frameworks are provided to equip researchers with the necessary tools to investigate the role of α7 nAChRs in hippocampal function and to evaluate the therapeutic potential of targeting this system.

Introduction: The α7 Nicotinic Receptor in the Hippocampal Landscape

The hippocampus is a critical brain region for learning and memory, and its intricate circuitry is finely tuned by various neuromodulatory systems.[3] Among these, the cholinergic system plays a pivotal role. The effects of acetylcholine (ACh) are mediated by both muscarinic and nicotinic receptors. The α7 subtype of nAChR is particularly abundant in the hippocampus and is a key player in modulating synaptic activity and plasticity.[1][4][5]

Unique Properties of α7 nAChRs:

-

High Calcium Permeability: Unlike other nAChRs, the α7 subtype exhibits exceptionally high permeability to calcium ions (Ca2+).[1][6] This property allows it to directly influence intracellular Ca2+ levels and engage a wide array of calcium-dependent signaling cascades.

-

Rapid Desensitization: α7 nAChRs desensitize very quickly upon agonist binding, which suggests a role in transient, precisely timed signaling events.[3]

-

Location: These receptors are strategically located at both presynaptic and postsynaptic sites on pyramidal neurons and interneurons throughout the hippocampal subfields (DG, CA3, and CA1).[1][4]

Methyllycaconitine (MLA): A Selective Pharmacological Tool MLA, a norditerpenoid alkaloid isolated from Delphinium species (larkspurs), is a highly potent and selective competitive antagonist of α7 nAChRs.[2][7] Its high affinity (in the nanomolar range) and selectivity make it an invaluable tool for dissecting the physiological functions of α7 nAChRs.[2] When used appropriately, MLA allows researchers to isolate and study the specific contributions of this receptor subtype to complex processes like synaptic transmission and plasticity.

Core Mechanism: How MLA Alters Synaptic Function

MLA exerts its effects by binding to α7 nAChRs and preventing their activation by endogenous acetylcholine or exogenous agonists. The functional consequences of this blockade are determined by the location of the targeted receptors.

-

Presynaptic Inhibition: Presynaptic α7 nAChRs are known to facilitate the release of neurotransmitters, including glutamate and GABA.[1][4][6] By blocking these receptors, MLA reduces the probability of neurotransmitter release from the presynaptic terminal. This is a key mechanism through which MLA modulates the strength of both excitatory and inhibitory synapses.

-

Postsynaptic Modulation: Postsynaptic α7 nAChRs contribute to the depolarization of the neuronal membrane. Their blockade by MLA can lead to a hyperpolarization or a reduction in the overall excitability of the postsynaptic neuron, making it less likely to fire an action potential in response to synaptic input.

Signaling Pathway: α7 nAChR Modulation of Glutamate Release

The following diagram illustrates the presynaptic mechanism of α7 nAChR-mediated enhancement of glutamate release and its blockade by MLA. Activation of the receptor leads to Ca2+ influx, which in turn activates Protein Kinase A (PKA), a pathway implicated in enhancing synaptic vesicle release.[8][9]

Caption: Experimental workflow for assessing the impact of MLA on hippocampal long-term potentiation (LTP).

Impact on Inhibitory Synaptic Transmission

The role of α7 nAChRs in GABAergic transmission is complex, as these receptors are expressed on various subtypes of interneurons. [4]Activation of α7 nAChRs on interneurons typically leads to their depolarization, causing an increase in GABA release and consequently, enhanced inhibition of pyramidal cells. [10][11] MLA's Effects on GABAergic Synapses:

-

Disinhibition: By blocking α7 nAChRs on interneurons, MLA can reduce their firing rate and decrease GABA release. This leads to a "disinhibition" of the principal pyramidal neurons, potentially increasing their excitability.

-

Complex Network Effects: The net effect of MLA on network activity depends on which interneuron subtypes are predominantly affected. Blockade of α7 nAChRs on interneurons that synapse onto other interneurons can lead to a more complex, disinhibitory cascade. [10]Studies have shown that MLA can, in some cases, reduce the frequency of GABA-mediated giant depolarizing potentials (GDPs) in the developing hippocampus, indicating a reduction in GABAergic drive. [11][12]

Summary of Quantitative Data

The following table summarizes the typical effects of MLA on key synaptic parameters as reported in the literature. The exact values can vary depending on the specific experimental conditions (e.g., MLA concentration, hippocampal subregion, animal age).

| Parameter | Synapse Type | Typical Effect of MLA | Rationale | Supporting Evidence |

| fEPSP Slope (LTP) | Glutamatergic | ↓ 10-20% reduction in potentiation | Blockade of α7 nAChRs impairs a component necessary for full LTP expression. | [13] |

| Paired-Pulse Ratio (PPR) | Glutamatergic | ↑ Increase | Reduced presynaptic release probability due to α7 nAChR blockade. | [1] |

| sIPSC/mIPSC Frequency | GABAergic | ↓ Decrease | Reduced excitability of interneurons leading to less spontaneous GABA release. | [11][12] |

| GDP Frequency | GABAergic (Neonatal) | ↓ ~40-60% reduction | α7 nAChRs contribute to the excitatory drive onto GABAergic interneurons that generate GDPs. | [11][12] |

Conclusion and Future Directions

Methyllycaconitine is an indispensable pharmacological tool for elucidating the role of α7 nAChRs in hippocampal synaptic physiology. Its application has revealed that these receptors are critical modulators of the excitation-inhibition balance, influencing both glutamate and GABA release. The blockade of α7 nAChRs by MLA generally leads to a suppression of excitatory synaptic plasticity (LTP) and a complex modulation of inhibitory circuits, often resulting in a net disinhibition of principal neurons.

For drug development professionals, understanding the nuanced effects of α7 nAChR antagonism is crucial. While agonists and positive allosteric modulators have been the primary focus for treating cognitive deficits, the paradoxical findings with low-dose MLA suggest that antagonists might also have therapeutic potential under specific conditions. [14]Future research should focus on the cell-type-specific roles of α7 nAChRs and how their blockade by MLA affects hippocampal network oscillations and behavior.

References

-

Cheng, Q., & Yakel, J. L. (2015). The effect of α7 nicotinic receptor activation on glutamatergic transmission in the hippocampus. Journal of Neuroscience, 35(3), 843-857. [Link]

-

Grams, M., et al. (2019). Antagonizing α7 Nicotinic Receptors With Methyllycaconitine (MLA) Potentiates Receptor Activity and Memory Acquisition. Cellular Signalling, 62, 109338. [Link]

-

Gu, Z., & Yakel, J. L. (2011). α7 Nicotinic Acetylcholine Receptors in the Hippocampal Circuit: Taming Complexity. Trends in Pharmacological Sciences, 32(8), 483-491. [Link]

-

Cheng, Q., & Yakel, J. L. (2014). Presynaptic α7 Nicotinic Acetylcholine Receptors Enhance Hippocampal Mossy Fiber Glutamatergic Transmission via PKA Activation. Journal of Neuroscience, 34(1), 124-135. [Link]

-

Kabbani, N., et al. (2022). Axonal α7* nicotinic acetylcholine receptors modulate glutamatergic signaling and synaptic vesicle organization in ventral hippocampal projections. Frontiers in Molecular Neuroscience, 15, 966883. [Link]

-

Cheng, Q., & Yakel, J. L. (2015). Activation of α7 nicotinic acetylcholine receptors increases intracellular cAMP levels via activation of AC1 in hippocampal neurons. Neuropharmacology, 95, 337-345. [Link]

-

Pettit, D. L., et al. (2001). Nicotine Enhances the Depressive Actions of Aβ1-40 on Long-Term Potentiation in the Rat Hippocampal CA1 Region In Vivo. Journal of Neuroscience, 21(15), 5589-5595. [Link]

-

File, S. E., et al. (2003). Methyllycaconitine (MLA) blocks the nicotine evoked anxiogenic effect and 5-HT release in the dorsal hippocampus: possible role of alpha7 receptors. Neuropharmacology, 44(3), 367-373. [Link]

-

Alkondon, M., & Albuquerque, E. X. (1999). Choline and Selective Antagonists Identify Two Subtypes of Nicotinic Acetylcholine Receptors that Modulate GABA Release from CA1 Interneurons in Rat Hippocampal Slices. Journal of Neuroscience, 19(7), 2693-2705. [Link]

-

Le Magueresse, C., & Cherubini, E. (2001). Regulation of GABA release by nicotinic acetylcholine receptors in the neonatal rat hippocampus. The Journal of Physiology, 536(Pt 1), 89-100. [Link]

-

Wallace, T. L., & Bertrand, D. (2013). Nicotinic Modulation of Hippocampal Cell Signaling and Associated Effects on Learning and Memory. Neuropharmacology, 64, 137-146. [Link]

-

Wright, J. L., et al. (2020). Contrasting effects of the α7 nicotinic receptor antagonist methyllycaconitine in different rat models of heroin reinstatement. Psychopharmacology, 237(10), 3045-3055. [Link]

-

Al-Ghamdi, S., et al. (2023). Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors. ACS Bio & Med Chem Au, 3(2), 169-178. [Link]

-

Wikipedia contributors. (2023). Methyllycaconitine. Wikipedia. [Link]

-

Kulkarni, A. R., et al. (2009). Synthesis, Nicotinic Acetylcholine Receptor Binding, Antinociceptive and Seizure Properties of Methyllycaconitine Analogs. Journal of Medicinal Chemistry, 52(11), 3466-3475. [Link]

-

Addy, N. A., et al. (2003). Behavioral consequences of methyllycaconitine in mice: A model of α7 nicotinic acetylcholine receptor deficiency. Neuropsychopharmacology, 28(12), 2147-2156. [Link]

-

Harvey, S. C., et al. (2002). Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum. Molecular Pharmacology, 62(1), 51-57. [Link]

-

Le Magueresse, C., & Cherubini, E. (2001). Regulation of GABA release by nicotinic acetylcholine receptors in the neonatal rat hippocampus. The Journal of Physiology, 536(Pt 1), 89–100. [Link]

-

Pichat, P., et al. (2012). Methyllycaconitine- and scopolamine-induced cognitive dysfunction: differential reversal effect by cognition-enhancing drugs. Psychopharmacology, 220(3), 515-527. [Link]

-

Gonzalez, R., et al. (2024). Protocol for electrophysiological measurements of circadian changes in excitability in dentate granule cells from adult mice. STAR Protocols, 5(3), 103286. [Link]

-

JoVE. (2022). Preparation of Acute Human Hippocampal Slices for Electrophysiological Recordings. YouTube. [Link]

-

Gloor, P., et al. (1963). Electrophysiological studies of hippocampal neurons I. Configuration and laminar analysis of the “resting” potential gradient, of the main-transient response to perforant path, fimbrial and mossy fiber volleys and of “spontaneous” activity. Electroencephalography and Clinical Neurophysiology, 15(3), 353-370. [Link]

-

Moradi, S., et al. (2020). A comprehensive knowledge base of synaptic electrophysiology in the rodent hippocampal formation. eLife, 9, e57411. [Link]

-

Kraus, L., et al. (2020). Preparation of Acute Human Hippocampal Slices for Electrophysiological Recordings. Journal of Visualized Experiments, (159). [Link]

-

Panagis, G., et al. (2000). Effects of methyllycaconitine (MLA), an alpha 7 nicotinic receptor antagonist, on nicotine- and cocaine-induced potentiation of brain stimulation reward. Psychopharmacology, 149(4), 388-396. [Link]

Sources

- 1. The effect of α7 nicotinic receptor activation on glutamatergic transmission in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Nicotinic Acetylcholine Receptor Binding, Antinociceptive and Seizure Properties of Methyllycaconitine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinic Modulation of Hippocampal Cell Signaling and Associated Effects on Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α7 Nicotinic Acetylcholine Receptors in the Hippocampal Circuit: Taming Complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyllycaconitine (MLA) blocks the nicotine evoked anxiogenic effect and 5-HT release in the dorsal hippocampus: possible role of alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Axonal α7* nicotinic acetylcholine receptors modulate glutamatergic signaling and synaptic vesicle organization in ventral hippocampal projections [frontiersin.org]

- 7. Methyllycaconitine - Wikipedia [en.wikipedia.org]

- 8. jneurosci.org [jneurosci.org]

- 9. Activation of α7 nicotinic acetylcholine receptors increases intracellular cAMP levels via activation of AC1 in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jneurosci.org [jneurosci.org]

- 11. Regulation of GABA release by nicotinic acetylcholine receptors in the neonatal rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of GABA release by nicotinic acetylcholine receptors in the neonatal rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antagonizing α7 nicotinic receptors with methyllycaconitine (MLA) potentiates receptor activity and memory acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]

Selectivity of methyllycaconitine for nicotinic receptor subtypes

An In-depth Technical Guide to the Selectivity of Methyllycaconitine for Nicotinic Acetylcholine Receptor Subtypes

Executive Summary

Methyllycaconitine (MLA), a norditerpenoid alkaloid isolated from Delphinium species, has emerged as a cornerstone pharmacological tool in the study of nicotinic acetylcholine receptors (nAChRs).[1] Its profound selectivity as a competitive antagonist for the α7 nAChR subtype has enabled significant advancements in our understanding of the physiological and pathological roles of this specific receptor. This guide provides a comprehensive technical overview of MLA's selectivity profile, the mechanistic basis of its action, and the robust experimental methodologies employed to characterize its interaction with various nAChR subtypes. By synthesizing data from binding and functional assays, this document aims to equip researchers and drug development professionals with the critical knowledge required to effectively utilize MLA as a selective α7 nAChR probe and to inform the design of novel therapeutics targeting this important receptor.

Introduction to Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[2] These receptors are pentameric structures, assembled from a combination of different subunits (α1-α10, β1-β4, γ, δ, ε), which gives rise to a wide diversity of nAChR subtypes with distinct pharmacological and physiological properties.[3] The subunit composition dictates the receptor's affinity for ligands, ion selectivity, and gating kinetics.[2]

The α7 nAChR is a unique subtype as it is a homopentamer, composed of five α7 subunits.[4][5] It is characterized by its high permeability to calcium ions and is implicated in a range of cognitive functions, neuroinflammation, and various neurological disorders.[4][6] The distinct pharmacology of nAChR subtypes makes the development of subtype-selective ligands a critical endeavor for therapeutic intervention with minimal off-target effects.

Methyllycaconitine (MLA): A Highly Selective α7 nAChR Antagonist

Methyllycaconitine is a naturally occurring alkaloid that has been identified as a potent and selective competitive antagonist of the α7 nAChR.[7][8] Its high affinity for the α7 subtype, coupled with significantly lower affinity for other nAChR subtypes, has established MLA as an indispensable tool for isolating and studying the function of α7 nAChRs in native and recombinant systems.[9]

Quantitative Selectivity Profile of Methyllycaconitine

The selectivity of MLA is quantitatively demonstrated by its binding affinity (Ki) and functional inhibitory concentration (IC50) across a panel of nAChR subtypes. The following table summarizes key data from radioligand binding and functional assays:

| nAChR Subtype | Ligand/Assay | Affinity/Potency | Reference |

| α7 (neuronal) | Ki ([125I]α-bungarotoxin binding) | 1.4 nM | [8] |

| α7 (neuronal) | Ki ([125I]α-bungarotoxin binding in brain) | 5.4 nM | [9] |

| α6β2 (presynaptic)* | Ki ([125I]α-conotoxin-MII binding) | 33 nM | [10] |

| α4β2 (neuronal) | Interaction Concentration | > 40 nM | |

| Muscle-type | IC50 (functional blockade) | 1.1 µM | [9] |

| [3H]nicotine sites (brain) | Ki | 3.7 µM | [9] |

Note: The asterisk () indicates that the precise subunit stoichiometry in native receptors can vary.*

The data clearly illustrates that MLA binds to the α7 nAChR with nanomolar affinity, while its affinity for other neuronal and muscle-type nAChRs is orders of magnitude lower. This remarkable selectivity is the basis for its widespread use as a definitive α7 nAChR antagonist.

Mechanism of Action: Competitive Antagonism

MLA exerts its inhibitory effect through a competitive mechanism, binding to the same orthosteric site as the endogenous agonist acetylcholine (ACh).[7] This binding occludes the site, preventing agonist-induced channel opening. The surmountable nature of MLA's antagonism has been demonstrated in functional assays where increasing concentrations of agonist can overcome the inhibitory effect of MLA.[10]

Caption: Workflow for a radioligand binding assay to determine Ki.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Determining Functional Antagonism (IC50)

TEVC in Xenopus laevis oocytes is a powerful technique for studying the functional properties of ion channels, including nAChRs. [3][11]It allows for the precise control of the membrane potential and the measurement of agonist-evoked currents in the presence and absence of antagonists.

4.2.1 Principle of the Assay

Xenopus oocytes are injected with cRNA encoding the nAChR subunits of interest. The oocytes translate the cRNA and express functional receptors on their plasma membrane. Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to "clamp" the membrane potential at a desired holding potential. Application of an agonist (e.g., ACh) opens the nAChR channels, resulting in an inward current that can be measured. The inhibitory effect of an antagonist like MLA is quantified by its ability to reduce the amplitude of the agonist-evoked current.

4.2.2 Step-by-Step Protocol for TEVC in Xenopus Oocytes

-

Oocyte Preparation and Injection:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).

-

Inject the oocytes with cRNA encoding the desired nAChR subunits (e.g., human α7).

-

Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes filled with a high-concentration salt solution (e.g., 3 M KCl).

-

Clamp the membrane potential at a holding potential of, for example, -70 mV.

-

-

Functional Assay:

-

Establish a stable baseline current.

-

Apply a concentration of ACh that elicits a submaximal response (e.g., the EC50 concentration) and record the peak inward current.

-

Wash the oocyte with saline until the current returns to baseline.

-

Pre-incubate the oocyte with a specific concentration of MLA for a defined period (e.g., 2-5 minutes).

-

Co-apply the same concentration of ACh in the presence of MLA and record the peak inward current.

-

Repeat this procedure for a range of MLA concentrations.

-

-

Data Analysis:

-

For each MLA concentration, calculate the percentage of inhibition of the control ACh-evoked current.

-

Plot the percentage of inhibition as a function of the logarithm of the MLA concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Workflow for a two-electrode voltage clamp (TEVC) experiment.

Applications in Research and Drug Discovery

The high selectivity of MLA for the α7 nAChR makes it an invaluable pharmacological tool for:

-

Elucidating the physiological roles of α7 nAChRs: By selectively blocking α7 nAChRs, researchers can investigate their involvement in processes such as learning, memory, and attention. [12]* Investigating the pathological role of α7 nAChRs: MLA is used to study the contribution of α7 nAChRs to neurological and psychiatric disorders like Alzheimer's disease and schizophrenia, as well as in neuroinflammation. [6][7][13]* Validating drug targets: The ability to selectively antagonize α7 nAChRs helps in validating this receptor as a therapeutic target for various conditions.

-

Screening for novel α7 nAChR ligands: MLA can be used as a reference compound in the development and characterization of new agonists, antagonists, and allosteric modulators of the α7 nAChR. [14]* Cancer Research: Studies have shown that α7 nAChR antagonists, including MLA, can inhibit cancer cell growth and reverse the proangiogenic effects of nicotine, suggesting a potential therapeutic role in cancers like non-small cell lung cancer. [15][16][17]

Conclusion

Methyllycaconitine's exceptional selectivity for the α7 nicotinic acetylcholine receptor subtype, established through rigorous radioligand binding and functional assays, has solidified its status as an essential research tool. Its utility in dissecting the complex roles of α7 nAChRs in health and disease is unparalleled. For scientists and drug development professionals, a thorough understanding of MLA's selectivity profile and the methodologies used to determine it is crucial for the accurate interpretation of experimental data and the rational design of novel therapeutics targeting the α7 nAChR.

References

-

Ward, J. M., Cockcroft, V. B., Lunt, G. G., Smillie, F. S., & Wonnacott, S. (1990). Methyllycaconitine: a selective probe for neuronal alpha-bungarotoxin binding sites. FEBS letters, 270(1-2), 45-48. [Link]

-

Shytle, R. D., Mori, T., Townsend, K., Vendrame, M., Sun, N., Zeng, J., ... & Sanberg, P. R. (2004). The α7 nicotinic acetylcholine receptor ligands, methyllycaconitine, NS6740 and GTS-21 reduce lipopolysaccharide-induced TNF-α release from microglia. Journal of neuroinflammation, 1(1), 1-8. [Link]

-

Zouridakis, M., Giastas, P., Zarkadas, E., Chroni-Tzartou, D., & Tzartos, S. J. (2019). Structure and gating mechanism of the α7 nicotinic acetylcholine receptor. Nature communications, 10(1), 1-13. [Link]

-

Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). The α7 nicotinic acetylcholine receptor: molecular modelling, electrostatics, and energetics. Journal of molecular modeling, 15(7), 805-817. [Link]

-

ResearchGate. Structural and functional overview of α7 nicotinic acetylcholine receptors (nAChRs) and allosteric modulation. [Link]

-

Protein Data Bank. 7KOQ: Alpha-7 nicotinic acetylcholine receptor bound to epibatidine in a desensitized state. [Link]

-

Mayo Clinic. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor. [Link]

-

PubMed. Electrophysiological characterization of nicotinic receptors of aneurally grown human myotubes. [Link]

-

ACS Pharmacology & Translational Science. Targeting Alpha7 Nicotinic Acetylcholine Receptors in Lung Cancer: Insights, Challenges, and Therapeutic Strategies. [Link]

-

ATS Journals. Inhibition of Nonneuronal α7-Nicotinic Receptor for Lung Cancer Treatment. [Link]

-

AACR Journals. Nicotinic Acetylcholine Receptor-Based Blockade: Applications of Molecular Targets for Cancer Therapy. [Link]

-

ResearchGate. Electrophysiology of the Nicotinic Acetylcholine Receptor. [Link]

-

PubMed. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. [Link]

-

Wikipedia. Methyllycaconitine. [Link]

-

ResearchGate. Novel methyllycaconitine analogues selective for the α4β2 over α7 nicotinic acetylcholine receptors. [Link]

-

Frontiers in Pharmacology. Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. [Link]

-

Ovid. The Therapeutic Potential of α7 Nicotinic... : CNS Drugs. [Link]

-

PMC - NIH. Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia. [Link]

-

The Journal of Neuroscience. Direct Recording of Nicotinic Responses in Presynaptic Nerve Terminals. [Link]

-

PubMed. In vitro screening strategies for nicotinic receptor ligands. [Link]

-

PMC - NIH. Merging old and new perspectives on nicotinic acetylcholine receptors. [Link]

-